molecular formula C21H26N2O2S B4927665 N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide

N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide

Cat. No. B4927665
M. Wt: 370.5 g/mol
InChI Key: JRSVGSLNGKMOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. This molecule was first synthesized by researchers at the Bayer pharmaceutical company in 2001, and since then, it has been used in a variety of scientific studies to investigate its mechanisms of action and potential therapeutic applications.

Mechanism of Action

BAY 11-7082 inhibits the activity of NF-κB by covalently modifying a critical cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating target genes, thereby reducing the expression of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, promoting apoptosis in cancer cells, and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes and diseases. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. Researchers must carefully titrate the dose of BAY 11-7082 to avoid nonspecific effects and toxicity.

Future Directions

There are several potential future directions for research on BAY 11-7082. One area of interest is investigating its potential therapeutic applications in diseases such as cancer, inflammatory bowel disease, and Alzheimer's disease. In addition, researchers may explore the use of BAY 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanisms of action of BAY 11-7082 and to identify potential off-target effects.

Synthesis Methods

The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-butylaniline with carbon disulfide to form the corresponding thiourea. This intermediate is then reacted with 3-isopropoxybenzoyl chloride to generate the final product. The synthesis of BAY 11-7082 is a relatively straightforward process, and the compound is readily available for research purposes.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and promoting cell survival. By inhibiting NF-κB activity, BAY 11-7082 has been shown to reduce inflammation and promote apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-4-5-7-16-10-12-18(13-11-16)22-21(26)23-20(24)17-8-6-9-19(14-17)25-15(2)3/h6,8-15H,4-5,7H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVGSLNGKMOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.